4-BROMO-N-(3-FLUOROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
4-BROMO-N-(3-FLUOROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-FLUOROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the piperidine ring.
Amidation: Formation of the amide bond between the sulfonyl piperidine and the fluorophenyl benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions might target the sulfonyl group.
Substitution: Halogen atoms (bromine, fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(3-FLUOROPHENYL)-BENZAMIDE: Lacks the sulfonyl piperidine group.
N-(3-FLUOROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the bromine atom.
Uniqueness
The presence of both bromine and sulfonyl piperidine groups in 4-BROMO-N-(3-FLUOROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE might confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(3-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-16-8-7-13(18(23)21-15-6-4-5-14(20)12-15)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOBGORZMSZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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